MCP110

Description

Properties

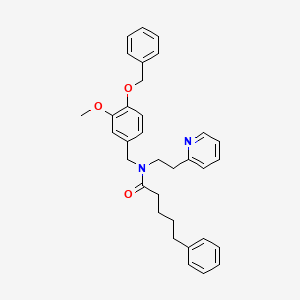

IUPAC Name |

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLZIHLAMJDONF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCP110 in the RAS Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MCP110 is a small molecule inhibitor that potently and specifically targets the RAS signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. This compound functions by disrupting the protein-protein interaction between RAS and its downstream effector, RAF-1, thereby inhibiting the canonical MAP kinase (MAPK) cascade. This inhibition leads to a reversal of RAS-dependent oncogenic phenotypes, including a reduction in cell proliferation, a halt in cell cycle progression, and a decrease in anchorage-independent growth. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on RAS-targeted cancer therapies.

Core Mechanism of Action: Inhibition of the RAS-RAF-1 Interaction

The primary mechanism of action of this compound is the disruption of the physical interaction between the RAS GTPase and the RAF-1 serine/threonine kinase.[1][2] In its active, GTP-bound state, RAS recruits RAF-1 to the cell membrane, initiating a signaling cascade that is central to cell proliferation and survival.[1][2] this compound intervenes at this critical juncture, preventing the association of RAS and RAF-1.[1][2] This inhibitory action has been demonstrated to be specific, as this compound does not affect cells transformed with constitutively active RAF-1, indicating that its activity is upstream of RAF activation.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention by this compound.

References

Unraveling the Enigma of MCP110: A Search for a Novel Compound

A comprehensive search for the compound designated as MCP110 has yielded no specific chemical entity within publicly accessible scientific databases and literature. The identifier "this compound" appears to be associated with commercial electronic components rather than a therapeutic agent or research molecule.

Our investigation into the discovery and synthesis of a compound named this compound, aimed at providing an in-depth technical guide for researchers and drug development professionals, could not locate any published data, experimental protocols, or established signaling pathways corresponding to this designation. The search for "this compound" predominantly leads to information about resettable illuminated break glass units and call points used in security and emergency systems.

While the query included searches for variations such as "this compound synthesis protocol" and "this compound mechanism of action," no relevant results in the field of chemistry, pharmacology, or biomedical research were found. It is possible that "this compound" represents an internal project code, a novel compound not yet disclosed in public forums, or a misidentification.

For the benefit of the intended audience, we present information on related but distinct entities that were identified during the search:

Distinguishable Entities:

-

MCS110: A compound investigated in a clinical trial in combination with neoadjuvant chemotherapy for hormone-receptor-positive and HER2-negative breast cancer.[1] This study focuses on reprogramming the tumor immune microenvironment by targeting colony-stimulating factor-1 (CSF-1).[1]

-

MTX110: A panobinostat nanoparticle formulation that has been the subject of a Phase I/II clinical trial for treating newly-diagnosed diffuse intrinsic pontine glioma (DIPG).[2]

-

Monocyte Chemoattractant Protein-1 (MCP-1): Also known as chemokine ligand 2 (CCL2), this is a well-characterized protein involved in the recruitment of monocytes, memory T lymphocytes, and natural killer cells to sites of inflammation.[3] The signaling pathways of MCP-1 are a subject of extensive research and involve multiple signal transduction pathways, including protein kinase C and tyrosine phosphorylation.[4][5]

Illustrative Signaling Pathway of a Related Chemokine

To provide a conceptual framework that may be relevant to the interests of the target audience, we present a generalized signaling pathway for Monocyte Chemoattractant Protein-1 (MCP-1). This diagram illustrates the complex interactions that can be expected from a signaling molecule in this class.

Caption: Generalized MCP-1 Signaling Pathway.

Conclusion

While a detailed technical guide on the discovery and synthesis of "this compound" cannot be provided due to the absence of public data, we hope the contextual information on related entities and the illustrative signaling pathway serve as a valuable resource for researchers in the field of drug discovery. We recommend that individuals interested in "this compound" verify the compound's designation and consult internal or proprietary documentation for specific details. Should "this compound" be a novel compound that enters the public domain in the future, a comprehensive guide will be developed based on the available scientific literature.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Activation of MCP-1 gene expression is mediated through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

MCP110: A Technical Guide to a RAS/RAF Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS/RAF signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers. The direct interaction between RAS and RAF proteins is a pivotal event in this cascade, making it a key target for therapeutic intervention. MCP110 is a small molecule inhibitor identified through a yeast two-hybrid screen that specifically disrupts the RAS/RAF-1 interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its characterization.

Introduction to the RAS/RAF Signaling Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes.[1][2] RAS, a family of small GTPases, acts as a molecular switch.[2] Upon activation by upstream signals, RAS binds to and activates RAF kinases, which are serine/threonine-specific protein kinases. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. Dysregulation of this pathway is a major driver of tumorigenesis.[1][2]

This compound: Mechanism of Action

This compound is a small molecule compound that functions as a direct inhibitor of the protein-protein interaction between RAS and RAF-1.[3][4] It was identified from a chemical library using a yeast two-hybrid screening approach designed to detect molecules that could disrupt this specific interaction.[4] By binding at or near the RAS/RAF-1 interface, this compound prevents the recruitment of RAF-1 to the cell membrane by activated RAS, thereby inhibiting the subsequent activation of the downstream MAPK signaling cascade.[4] This leads to a reduction in the phosphorylation of MEK and ERK.[4] The inhibitory action of this compound is specific to the RAS-dependent activation of RAF-1, as it does not inhibit the kinase activity of pre-activated RAF-1.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Yeast Two-Hybrid | SKY54 Yeast | 30 µM | Inhibition of H-Ras and Raf-1 interaction | |

| H-Ras (V12)-induced AP-1 activation | HEK293 | 10 µM | Inhibition | [3] |

| H-Ras (V12)-induced AP-1 activation | HEK293 | 20 µM | Inhibition | [3] |

| Ras-induced Raf-1 activation | HEK293 | 20 µM | Significant decrease | [3][4] |

| Endogenous Raf-1 activity | HT1080 | 1, 2, 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| MEK1 activity | HT-1080 | 20 µM | Inhibition | |

| Cyclin D levels | A549 | 20 µM | Decrease | [3] |

| Anchorage-independent growth | A549, PANC-1 | Not specified | Inhibition | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Tumor Model | Treatment | Dosage | Effect on Tumor Volume | Reference |

| SW620 colorectal cancer | This compound alone | 100 mg/kg | Reduction | |

| SW620 colorectal cancer | This compound alone | 600 mg/kg | Reduction | |

| SW620 colorectal cancer | This compound in combination with paclitaxel | Not specified | Reduction |

Signaling and Experimental Workflow Diagrams

RAS/RAF Signaling Pathway and Point of this compound Inhibition

Caption: RAS/RAF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Identification and Characterization of this compound

Caption: Experimental workflow for this compound discovery and validation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Yeast Two-Hybrid (Y2H) Assay for RAS/RAF-1 Interaction

-

Objective: To identify small molecules that inhibit the interaction between H-Ras and Raf-1.

-

Yeast Strain: SKY54, which contains cI-DBD-H-Ras (G186) and AD-Raf-1 (full length) fusion proteins.

-

Protocol:

-

Grow SKY54 yeast cells to exponential phase.

-

Mix the cells with low-melt agarose, BU-salts, and 5-bromo-4-chloro-3-indoyl β-D-galactopyranoside (X-Gal) and pour as a monolayer in a 96-well plate.

-

Add the library of chemical compounds (including this compound at a concentration such as 30 µM) to the wells.

-

Incubate the plates and monitor for the inhibition of the blue color development, which indicates a disruption of the Ras/Raf-1 interaction. A subtractive screen using a negative control protein-protein interaction is used to eliminate non-specific inhibitors.

-

In Vitro Raf-1 Kinase Assay

-

Objective: To determine the effect of this compound on Ras-induced Raf-1 kinase activity.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells.

-

Protocol:

-

Co-transfect HEK293 cells with expression vectors for Flag-tagged Raf-1 and constitutively active H-Ras (V12).

-

Serum-starve the cells and treat with either DMSO (vehicle control) or this compound (e.g., 20 µM).

-

Lyse the cells and immunoprecipitate Flag-tagged Raf-1 using anti-Flag antibodies.

-

Perform an in vitro kinase assay using the immunoprecipitated Raf-1, recombinant MEK1 as a substrate, and [γ-³²P]ATP.

-

Resolve the reaction products by SDS/PAGE and visualize the phosphorylated MEK1 by autoradiography.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To assess the phosphorylation status of MEK and ERK in cells treated with this compound.

-

Cell Line: HT1080 fibrosarcoma cells.

-

Protocol:

-

Culture HT1080 cells and treat with varying concentrations of this compound (e.g., 1-20 µM) or DMSO for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein lysate by SDS/PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Anchorage-Independent Growth (Soft Agar) Assay

-

Objective: To evaluate the effect of this compound on the transformed phenotype of cancer cells.

-

Cell Lines: A549 lung carcinoma and PANC-1 pancreatic carcinoma cells.

-

Protocol:

-

Prepare a base layer of 0.6% agar in culture medium in 6-well plates.

-

Harvest cells and resuspend them in culture medium containing 0.3% agar and the desired concentration of this compound or DMSO.

-

Plate the cell-agar suspension on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing this compound or DMSO every few days.

-

Stain the colonies with crystal violet and count the number of colonies to determine the extent of anchorage-independent growth.

-

In Vivo Xenograft Study

-

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Nude mice.

-

Tumor Model: Subcutaneous injection of SW620 colorectal cancer cells.

-

Protocol:

-

Inject SW620 cells subcutaneously into the flank of nude mice.

-

Once tumors are established, randomize the mice into treatment groups.

-

Administer this compound (e.g., 100 or 600 mg/kg) or vehicle control, either alone or in combination with other agents like paclitaxel, according to the dosing schedule.

-

Monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, excise the tumors and weigh them to determine the treatment efficacy.

-

Conclusion

This compound represents a promising class of anti-cancer compounds that function by disrupting the critical protein-protein interaction between RAS and RAF-1. The preclinical data demonstrate its ability to inhibit the MAPK signaling pathway, revert transformed phenotypes in cancer cells, and reduce tumor growth in vivo. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other RAS/RAF interaction inhibitors. Further optimization of this compound's potency and pharmacokinetic properties will be crucial for its potential clinical development.

References

- 1. The Mitogen Activated Protein Kinase Pathway Facilitates Resistance to the Src Inhibitor, Dasatinib, in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From laptop to benchtop to bedside: Structure-based Drug Design on Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugging the undruggable Ras: mission possible? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for HEF1/NEDD9/Cas-L action as a multifunctional coordinator of invasion, apoptosis and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MCP110 in the Attenuation of ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway regulating cellular proliferation and survival, and its aberrant activation is a hallmark of many human cancers. Consequently, targeting components of this pathway has been a significant focus of anti-cancer drug development. This technical guide provides a comprehensive overview of the small molecule MCP110 and its role as an inhibitor of the ERK signaling pathway. This compound disrupts the crucial protein-protein interaction between Ras and Raf-1, thereby preventing downstream activation of the kinase cascade. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular ligands such as growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1). Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function. Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a common driver of oncogenesis.[2]

This compound: A Disruptor of the Ras-Raf Interaction

This compound is a small molecule identified through yeast two-hybrid screens as an inhibitor of the interaction between Ras and Raf-1.[3] By binding to one of these proteins, this compound prevents the formation of the Ras-Raf complex, which is a critical upstream event for the activation of the entire ERK signaling cascade.[4][5] This disruption leads to a reduction in the phosphorylation and activation of downstream components, including MEK and ERK.[6] The inhibitory action of this compound has been shown to be dose-dependent in various cancer cell lines.[3][7]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on the ERK signaling pathway have been quantified through various in vitro assays. The following tables summarize the available data on the efficacy of this compound.

| Cell Line | Assay Type | Endpoint Measured | This compound Concentration | Result | Reference |

| NIH 3T3 | Ras-Raf Pulldown | Ras-GTP bound to Raf-RBD | 3, 10, 30 µM | Dose-dependent decrease in bound Ras | [3] |

| NIH 3T3 | Western Blot | Phospho-ERK1/2 levels | 3, 10, 30 µM | Dose-dependent decrease in p-ERK1/2 | [3] |

| HT1080 Fibrosarcoma | In vitro Kinase Assay | Endogenous Raf-1 activity | 1, 2, 5, 10, 20 µM | Dose-dependent inhibition of Raf-1 activity | [6][7] |

| HEK293 | In vitro Kinase Assay | H-Ras (V12)-induced Raf-1 activation | 20 µM | Significant decrease in Raf-1 activation | [6][7] |

| HT1080 Fibrosarcoma | Western Blot | Endogenous MEK1 activity | Not specified | Inhibition of MEK1 activity | [6] |

| HT1080 Fibrosarcoma | Western Blot | ERK phosphorylation | Not specified | Inhibition of ERK phosphorylation | [6] |

| A549 Lung Carcinoma | In vitro Kinase Assay | EGF-induced Raf-1 activation | Not specified | Inhibition of Raf-1 activation | [6] |

| Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| NIH3T3-K-Ras(G12V) | Proliferation Assay | 17 µM | [8] |

| NIH3T3-K-Ras(G12V) | Soft Agar Colony Assay | 8.1 µM | [8] |

| SW620 (colorectal) | Not specified | 10-15 µM | [8] |

| HCT116 (colorectal) | Not specified | 10-15 µM | [8] |

| MDA-MB-231 (breast) | Not specified | 10-15 µM | [8] |

| NCI-H460 (lung) | Not specified | 10-15 µM | [8] |

| A549 (lung) | Not specified | 10-15 µM | [8] |

| HCT-116 (colorectal) | WST-1 Assay | GI50: 16.2 µM | [7] |

Experimental Protocols

Ras-Raf Interaction Pulldown Assay

This assay is designed to quantify the interaction between active Ras (GTP-bound Ras) and the Ras-binding domain (RBD) of Raf.

Materials:

-

Cells of interest (e.g., NIH 3T3 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

GST-Raf-RBD fusion protein immobilized on glutathione-agarose beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells on ice using cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Incubate the cleared lysates with GST-Raf-RBD beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with cold wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against Ras.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Western Blot for Phospho-ERK (p-ERK)

This protocol details the detection of phosphorylated ERK as a measure of ERK pathway activation.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture and treat cells with this compound as described in the pulldown assay protocol.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal.

-

To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities for both phospho-ERK and total ERK using densitometry. The ratio of p-ERK to total ERK represents the level of ERK activation.

Visualizations

Signaling Pathway Diagram

Caption: The ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Ras-Raf Pulldown Assay

References

- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

foundational studies on MCP110 in cancer

An In-depth Technical Guide to Foundational Studies of MCP-1/CCL2 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a potent chemokine that plays a pivotal role in the tumor microenvironment (TME).[1][2][3] Initially identified for its ability to recruit monocytes, macrophages, and other immune cells, foundational research has established the CCL2/CCR2 signaling axis as a critical mediator of tumor progression, metastasis, and immunosuppression.[3][4][5][6] Overexpression of CCL2 is frequently observed in various cancers and is often correlated with aggressive disease and poor patient outcomes.[6] This guide provides a technical overview of the core findings, quantitative data, key experimental protocols, and signaling pathways elucidated in foundational studies of CCL2 in oncology.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative findings from seminal studies on CCL2, providing a comparative view of its expression levels and functional impact in various cancer contexts.

Table 1: CCL2 Expression Levels in Cancer Models

| Cancer Type | Model System | CCL2 Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27 cell line co-cultured with THP-1 macrophages | >400 pg/mL (supernatant) | Co-culture significantly increased secreted CCL2 from a baseline of ~200 pg/mL. | [7][8] |

| Human Breast Cancer | MDA-MB-231, MCF7, SK-BR-3 cell lines | Variable (lysates and medium) | CCL2 protein was detected in both cell lysates and culture medium of various breast cancer cell lines. | [9] |

| Diffuse Large B-cell Lymphoma (DLBCL) | MYChigh/BCL2high cell lines | Increased vs. MYClow/BCL2low cells | Cells with high MYC/BCL2 expression showed significantly higher CCL2 expression and secretion. | [10][11] |

| Human Pancreatic Cancer | Pancreatic cancer cell lines (e.g., AsPC-1) | Constitutively high in 6 of 14 cell lines | A significant subset of pancreatic cancer cell lines constitutively express and secrete high levels of CCL2. |[12] |

Table 2: Functional Impact of CCL2 on Cellular Processes

| Process | Cell Type | CCL2 Concentration | Quantitative Effect | Reference |

|---|---|---|---|---|

| Cell Migration | THP-1 monocytic cells | 10 ng/mL | Optimal concentration for inducing maximal cell transmigration in a Transwell assay. | [13] |

| Macrophage Gene Expression | THP-1 derived macrophages co-cultured with fibroblasts | Not specified | 15-fold increase in CCL2 mRNA expression; 4-fold increase in CCR2 mRNA expression. | [12] |

| Macrophage Recruitment (in vivo) | CT26 colon carcinoma | Not applicable (anti-CCL2 antibody treatment) | Anti-CCL2 treatment reduced total tumor-associated macrophage (TAM) recruitment by ~25% compared to saline control. | [14] |

| Angiogenesis (in vivo) | Humanized fat pads with SVF/CCL2 cells | Not applicable (overexpression model) | Significantly increased CD31+ endothelial cell recruitment (p<0.0001) in pre-malignant lesions. |[15] |

Signaling Pathways and Logical Relationships

Visualizations of key pathways and experimental workflows provide a clear understanding of the mechanisms of CCL2 action and the methods used to study them.

CCL2-CCR2 Signaling Pathway in Cancer Progression

Caption: The CCL2-CCR2 signaling axis activates multiple downstream pathways to promote cancer.

Experimental Workflow: Transwell Migration Assay

Caption: Standard workflow for assessing cell migration in response to CCL2.

Detailed Experimental Protocols

Protocol: Transwell Chemotaxis Assay

This protocol is a synthesized standard for measuring monocyte/macrophage migration towards a CCL2 gradient.

-

Objective: To quantify the chemotactic response of cells (e.g., THP-1 monocytes) to CCL2.

-

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size for monocytes).

-

24-well companion plates.

-

Cell culture medium (e.g., RPMI-1640).

-

Fetal Bovine Serum (FBS).

-

Recombinant human CCL2.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol).

-

Cotton swabs.

-

-

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by reducing serum concentration (e.g., to 0.5-1% FBS) for 18-24 hours. On the day of the assay, harvest cells and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.[2]

-

Assay Setup: Add 600 µL of medium containing the desired concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.[13] Add 600 µL of serum-free medium to control wells.

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the prepared cell suspension (1 x 105 cells) to the upper chamber of each insert.[2]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (e.g., 4-24 hours for monocytes).[2][16]

-

Staining and Quantification:

-

Remove the inserts from the plate.

-

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[16]

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[2]

-

Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several representative fields of view under an inverted microscope. Alternatively, destain the membrane with a solvent (e.g., 5% SDS) and measure the absorbance at 570 nm.[2]

-

-

Protocol: ELISA for CCL2 Quantification

This protocol provides a standard method for measuring CCL2 concentrations in biological samples like cell culture supernatants or serum.

-

Objective: To quantify the amount of CCL2 protein in a liquid sample.

-

Materials:

-

CCL2 ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, standards, and buffers).

-

Sample (e.g., cell culture supernatant, serum).

-

Microplate reader.

-

-

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions.[17]

-

Binding: Add 100-200 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[17] Cover the plate and incubate for 1-2 hours at room temperature or 37°C.[1][17]

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.

-

Detection: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour.[1]

-

Washing: Repeat the wash step as described above.

-

Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 20-60 minutes in the dark.[1][18]

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes, allowing color to develop.[18]

-

Stopping Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the CCL2 concentration in the unknown samples.

-

Protocol: Flow Cytometry for CCR2 Expression on Monocytes

This protocol outlines the staining of cell surface CCR2 on immune cells for analysis by flow cytometry.

-

Objective: To identify and quantify the population of CCR2-expressing cells (e.g., monocytes) in a mixed-cell sample like peripheral blood.

-

Materials:

-

Procedure:

-

Antibody Cocktail Preparation: Prepare a master mix of antibodies in FACS buffer at pre-determined optimal concentrations. Include an isotype control cocktail for background staining assessment.[5]

-

Staining: Aliquot 100 µL of whole blood into FACS tubes. Add 50 µL of the antibody cocktail to each sample tube.[5]

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.[19]

-

Lysis: Add 1-2 mL of 1x Fix/Lyse solution to each tube. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark to lyse red blood cells.[5]

-

Washing: Centrifuge the tubes at 400-500 x g for 5 minutes. Decant the supernatant.

-

Resuspend the cell pellet in 2 mL of FACS buffer and repeat the centrifugation step.

-

Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on leukocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

-

Gate on single cells using FSC-A vs FSC-H.

-

Identify monocytes based on CD45 expression and SSC properties, or more specifically using markers like CD14.[20]

-

Within the monocyte gate, quantify the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.

-

-

References

- 1. CCL2 ELISA kit [antibodies-online.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. CCL2: An Important Mediator Between Tumor Cells and Host Cells in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 5. bowdish.ca [bowdish.ca]

- 6. CCL2 in the Tumor Microenvironment. - DKFZ [inrepo02.dkfz.de]

- 7. CCL2/EGF positive feedback loop between cancer cells and macrophages promotes cell migration and invasion in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. Increased CCL2/CCR2 axis promotes tumor progression by increasing M2 macrophages in MYC/BCL2 double-expressor DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage-targeted anti-CCL2 immunotherapy enhances tumor sensitivity to 5-fluorouracil in a Balb/c-CT26 murine colon carcinoma model measured using diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Obesity promotes breast cancer by CCL2-mediated macrophage recruitment and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. rndsystems.com [rndsystems.com]

- 18. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]

- 19. Differential expression of CCR2 and CX3CR1 on CD16+ monocyte subsets is associated with asthma severity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Target Specificity and Binding Affinity of MCP110, a Ras/Raf-1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and binding characteristics of MCP110, a small molecule inhibitor of the Ras/Raf-1 protein-protein interaction. The information presented herein is compiled from foundational studies and is intended to serve as a detailed resource for researchers in oncology and signal transduction.

Core Concepts: this compound and Its Target

This compound is a synthetic small molecule identified through a yeast two-hybrid screening designed to discover inhibitors of the critical interaction between Ras GTPases and the Raf-1 kinase[1][2][3][4]. This interaction is a pivotal event in the MAPK/ERK signaling pathway, which is frequently hyperactivated in a significant percentage of human cancers due to mutations in Ras or upstream signaling components. By physically disrupting the Ras/Raf-1 complex, this compound aims to abrogate downstream signaling, thereby inhibiting cancer cell proliferation and survival[1][2][5].

Chemical Identity of this compound

-

IUPAC Name: N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide

-

CAS Number: 521310-51-0

-

Molecular Formula: C₃₃H₃₆N₂O₃

-

Molecular Weight: 508.66 g/mol

Quantitative Data: Binding Affinity and Potency

While a direct binding affinity constant (Kd) for the interaction of this compound with either Ras or Raf-1 has not been reported in the primary literature, its functional potency has been characterized through various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) and other effective concentrations provide valuable insights into the compound's activity in a biological context. It is important to note that these IC₅₀ values reflect the concentration required to inhibit a cellular process by 50% and are influenced by factors such as cell permeability and the presence of competing interactions, and thus may differ from a direct, biochemical binding affinity.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Cell Proliferation Assay | NIH3T3-K-Ras(G12V) | IC₅₀ | 17 µM | [6] |

| Soft Agar Colony Formation Assay | NIH3T3-K-Ras(G12V) | IC₅₀ | 8.1 µM | [6] |

| Proliferation Assays | Various Human Cancer Cell Lines (e.g., SW620, HCT116, MDA-MB231, NCI-460, A549) | IC₅₀ | 10-15 µM | [6] |

| Yeast Two-Hybrid Assay | Yeast | Effective Concentration | 30 µM | |

| Raf-1 and MEK1 Activity Inhibition | HT1080 Fibrosarcoma Cells | Effective Concentration | 20 µM | [1] |

| Ras-Raf Interaction Pulldown Assay | NIH 3T3 Cells | Effective Concentration | 3, 10, and 30 µM (dose-dependent inhibition) | [7] |

Signaling Pathway and Mechanism of Action

This compound functions by interrupting the MAPK/ERK signaling cascade at a critical juncture: the binding of activated, GTP-bound Ras to the Ras-binding domain (RBD) of Raf-1. This interaction is essential for the recruitment of Raf-1 to the cell membrane and its subsequent activation.

Experimental Protocols

The following sections detail the methodologies used to characterize the target specificity and inhibitory effects of this compound.

Yeast Two-Hybrid (Y2H) Screening for Inhibitor Discovery

This assay was the primary method for identifying this compound. It is based on the principle that the interaction between two proteins (in this case, Ras and Raf-1) can reconstitute a functional transcription factor, leading to the expression of a reporter gene. Small molecules that inhibit this interaction prevent reporter gene expression.

Detailed Protocol:

-

Plasmid Construction: The coding sequences for human H-Ras (constitutively active, G12V) and the Ras-binding domain of human Raf-1 are cloned into separate yeast expression vectors to create fusions with a DNA-binding domain (DBD) and a transcriptional activation domain (AD), respectively.

-

Yeast Transformation: A suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of a promoter with binding sites for the DBD) is co-transformed with the DBD-Ras and AD-Raf-1 plasmids.

-

Screening: Transformed yeast cells are plated on a medium lacking histidine to select for cells where the Ras-Raf-1 interaction is occurring. A chemical library, including this compound, is then added to the yeast cultures.

-

Hit Identification: Compounds that inhibit the Ras-Raf-1 interaction will prevent the expression of the HIS3 gene, leading to yeast cell death or growth inhibition on the selective medium. These are identified as primary hits. A secondary screen, such as a β-galactosidase assay, is often used for confirmation.

In Vitro Raf-1 Kinase Assay

This assay is used to determine if this compound directly inhibits the enzymatic activity of Raf-1 after it has been activated.

Detailed Protocol:

-

Cell Culture and Lysis: Human cancer cells with activated Ras (e.g., HT1080) are cultured and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Raf-1 is immunoprecipitated from the cell lysates using a specific anti-Raf-1 antibody conjugated to protein A/G beads.

-

Kinase Reaction: The immunoprecipitated Raf-1 is washed and then incubated in a kinase reaction buffer containing a kinase-inactive MEK protein as a substrate and ATP (often radiolabeled with ³²P). The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.

-

Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film (autoradiography) to detect the phosphorylation of MEK. The intensity of the phosphorylated MEK band is quantified to determine the effect of this compound on Raf-1 kinase activity. Studies have shown that this compound does not inhibit pre-activated Raf-1, confirming its mechanism as an inhibitor of Ras-mediated Raf activation rather than a direct kinase inhibitor[4].

Ras-Raf Interaction Pulldown Assay

This biochemical assay directly assesses the ability of this compound to disrupt the formation of the Ras-Raf complex in a cellular context.

Detailed Protocol:

-

Cell Treatment and Lysis: NIH 3T3 cells are treated with this compound at various concentrations or a vehicle control. The cells are then lysed.

-

Pulldown: The cell lysates are incubated with a GST-tagged Raf-Ras Binding Domain (RBD) fusion protein immobilized on glutathione-sepharose beads. The Raf-RBD will bind to the active, GTP-bound Ras in the lysate.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of Ras that was pulled down by the Raf-RBD is detected by Western blotting using an anti-Ras antibody. A dose-dependent decrease in the amount of pulled-down Ras in the presence of this compound indicates that the compound inhibits the Ras-Raf interaction[7].

Target Specificity

The specificity of this compound for the Ras-Raf interaction has been demonstrated through several key experiments:

-

No effect on cells transformed with constitutively active Raf-1: this compound was shown to cause flat reversion in NIH 3T3 cells transformed with H-Ras(V12) but not in cells transformed with a constitutively active form of Raf-1 (RafΔN). This indicates that this compound acts upstream of Raf-1 activation[5].

-

Selective synergy with MAPK pathway inhibitors: this compound exhibits synergistic effects when combined with other inhibitors of the MAPK pathway, such as MEK inhibitors. This further supports its on-target activity within this signaling cascade[6].

Conclusion

This compound is a specific inhibitor of the Ras/Raf-1 protein-protein interaction, a key step in the activation of the MAPK/ERK signaling pathway. While a direct binding affinity (Kd) has not been reported, its functional potency in cell-based assays is in the low micromolar range. The experimental evidence strongly supports a mechanism of action where this compound disrupts the physical association between Ras and Raf-1, rather than directly inhibiting the kinase activity of Raf-1. This makes this compound a valuable tool for studying Ras-driven signaling and a potential starting point for the development of novel anticancer therapeutics. Further studies to determine its direct binding affinity and to optimize its potency and pharmacokinetic properties are warranted.

References

- 1. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ras/Raf-1 interactio ... | Article | H1 Connect [archive.connect.h1.co]

- 3. A two-hybrid approach to identify inhibitors of the RAS-RAF interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of MCP110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCP110 is a small molecule inhibitor identified for its potential in oncology by targeting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation. The information is intended to support further research and development of this and similar compounds.

Mechanism of Action

This compound functions as an inhibitor of the protein-protein interaction between Ras and Raf-1.[1][2][3] By disrupting the formation of the active Ras-Raf complex, this compound effectively blocks the initiation of the downstream signaling cascade that is frequently hyperactivated in a significant percentage of human tumors.[1][4] This inhibitory action is specific to the Ras-induced activation of Raf-1; this compound does not inhibit the kinase activity of already activated Raf-1.[4]

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in Ras proteins lead to their constitutive activation, resulting in uncontrolled cell proliferation. This compound intervenes at a critical upstream point in this pathway.

Quantitative Analysis of In Vitro Activity

While a precise binding affinity (Kd) for this compound with Ras or Raf-1 has not been extensively reported in publicly available literature, its biological activity has been quantified through various cellular and biochemical assays.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT-116 | Antiproliferative Assay (WST-1) | GI50 | 16.2 µM | [5] |

| HT-1080 | Raf-1 Kinase Activity Assay | Inhibition | Dose-dependent (1-20 µM) | [5] |

| A549 | Anchorage-Independent Growth | Inhibition | Yes (concentration not specified) | [1] |

| PANC-1 | Anchorage-Independent Growth | Inhibition | Yes (concentration not specified) | [1] |

| HEK293 | AP-1 Activation Assay | Inhibition | 10 and 20 µM | [5] |

Summary of In Vitro Effects

This compound has demonstrated a range of effects in vitro that are consistent with its mechanism of action as a Ras/Raf-1 interaction inhibitor.

-

Inhibition of Downstream Signaling: this compound has been shown to inhibit the activation of Raf-1, MEK1, and ERK in human cancer cell lines.[4] Specifically, in HT1080 fibrosarcoma cells, which have an activated N-ras allele, this compound demonstrates a dose-dependent inhibition of endogenous Raf-1 activity.[5]

-

Reversion of Transformed Phenotypes: Treatment with this compound leads to the reversion of several Ras-dependent transformation phenotypes. This includes the restoration of normal morphology in Ras-transformed cells, a decrease in in vitro invasiveness, and the inhibition of anchorage-independent growth.[1][4]

-

Cell Cycle Effects: this compound has been observed to cause a G1 phase enrichment in A549 lung carcinoma cells, which is accompanied by a decrease in the levels of cyclin D.[1][4]

-

Synergistic Effects: In vitro studies have shown that this compound acts synergistically with other anti-cancer agents, including those that target the MAPK pathway and microtubule-targeting drugs like paclitaxel.[6]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the in vitro characterization of this compound.

Yeast Two-Hybrid Screen for Inhibitor Identification

This compound was originally identified from a chemical library screen using a yeast two-hybrid system designed to detect inhibitors of the H-Ras and Raf-1 interaction.[4][7]

Methodology Overview:

-

Strain and Plasmids: A yeast strain containing reporter genes (e.g., LacZ, HIS3) under the control of a promoter with binding sites for a specific transcription factor is used. Two plasmids are constructed: a "bait" plasmid containing a fusion of the DNA-binding domain of the transcription factor with H-Ras, and a "prey" plasmid with the transcription factor's activation domain fused to Raf-1.

-

Interaction and Reporter Activation: When co-transformed into the yeast, the interaction between Ras and Raf-1 brings the DNA-binding and activation domains into proximity, reconstituting the functional transcription factor and activating the reporter genes, leading to a detectable signal (e.g., color change or growth on selective media).

-

Inhibitor Screening: A library of small molecules is screened for their ability to inhibit the reporter gene activation. Compounds that disrupt the Ras-Raf-1 interaction, like this compound, will prevent the reconstitution of the transcription factor, leading to a loss of the reporter signal.[4]

Ras Activation (Pulldown) Assay

This assay is used to measure the amount of active, GTP-bound Ras in cells and to assess the ability of this compound to inhibit the interaction of active Ras with its downstream effector, Raf-1.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Yeast Two-Hybrid Screen for Selection of Human Ras-Raf Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of CP110 in Cell Cycle Control and its Implications for Cellular Transformation: A Technical Guide

An In-depth Examination of the Centrosomal Protein CP110, its Regulation, and its Contribution to Genomic Instability in Cancer.

Introduction

Early research into the molecular underpinnings of cell transformation has identified a host of proteins that, when deregulated, contribute to the cancerous phenotype. While the term "MCP110" does not correspond to a known protein in this context, it is plausible that it refers to the Centrosomal Protein of 110 kDa (CP110) , also known as Centriolar Coiled-Coil Protein 110 (CCP110). This protein, with a molecular weight matching the "110" designation, is a critical regulator of centrosome duplication and cell cycle progression.[1] Its misregulation is strongly implicated in the genomic instability that is a hallmark of cancer. This technical guide will provide a comprehensive overview of the early and foundational research on CP110, its role in normal cell function, and how its deregulation can contribute to cellular transformation. We will delve into the quantitative data from key experiments, detail the methodologies used to study this protein, and visualize the signaling pathways in which it participates.

Another possibility for the user's query is Monocyte Chemoattractant Protein-1 (MCP-1), a cytokine involved in inflammation and the tumor microenvironment. However, its molecular weight is approximately 12 kDa, and it does not directly drive the molecular transformation of cells in the same manner as an oncogene or a critical cell cycle regulator. Therefore, this guide will focus on CP110.

The Core Function of CP110: A Gatekeeper of Centrosome Duplication and Ciliogenesis

CP110 is a key protein that localizes to the distal ends of centrioles.[2] Its primary functions are to:

-

Promote Centrosome Duplication: CP110 is essential for the proper duplication of centrosomes, which is tightly coordinated with the cell cycle. Its expression is induced at the G1/S phase transition, coinciding with the initiation of centrosome duplication.[3]

-

Suppress Ciliogenesis: CP110 acts as a negative regulator of primary cilium formation. The primary cilium is a microtubule-based organelle that acts as a cellular antenna for various signaling pathways. For ciliogenesis to occur, CP110 must be removed from the mother centriole.[1][2]

The deregulation of these fundamental processes can have severe consequences for the cell, leading to genomic instability and contributing to the development of cancer.

CP110 Deregulation in Cancer: A Pathway to Genomic Instability

The tight regulation of CP110 levels is crucial for maintaining genomic integrity. Both the overexpression and depletion of CP110 can lead to cellular abnormalities that are characteristic of cancer cells.

-

Overexpression and Centrosome Amplification: Excessive levels of CP110 can drive centrosome over-duplication, leading to the presence of more than two centrosomes in a cell.[4] This condition, known as centrosome amplification, can result in the formation of multipolar spindles during mitosis, leading to chromosome mis-segregation and aneuploidy.[5]

Quantitative Data on CP110 and its Dysregulation

The following tables summarize key quantitative findings from early research on CP110, highlighting its altered expression in cancer and the consequences of its experimental manipulation.

| Parameter | Cell Line/Tissue | Observation | Fold Change/Percentage | Reference |

| CP110 Expression | Malignant vs. Normal Lung Tissue | Marked upregulation of CP110 in malignant lung tissue. | Not specified | [6] |

| CP110 Expression | KRAS-mutant vs. KRAS-wild-type Lung Cancers | Significantly lower CP110 expression in KRAS-mutant lung cancers. | Not specified | [6] |

| Centrosomal CP110 Levels | ODF2-depleted cells | Increase in centrosomal CP110. | ~10-fold increase | [1] |

Table 1: Quantitative Analysis of CP110 Expression. This table provides a summary of the observed changes in CP110 expression in cancerous tissues and in response to the depletion of other regulatory proteins.

| Experimental Condition | Cell Line | Phenotype | Quantitative Result | Reference |

| CP110 Depletion (RNAi) | Jurkat and NALM-6 cells | Increased ciliation. | Statistically significant increase (P < 0.001) | [3] |

| CP110 Knockout | Mouse Embryonic Fibroblasts (MEFs) | Aberrant multipolar spindles. | ~80% of mitotic cells | [7] |

| CP110 Knockout | Mouse Embryonic Fibroblasts (MEFs) | Failure of ciliary vesicle docking. | <10% of cells showed docking | [7] |

| Expression of stable CP110 mutant | U-2OS cells | Abnormal spindles and lagging chromosomes. | 100% of expressing mitotic cells | [8] |

| CP110-WT overexpression after CDK2 inhibition | Murine and Human Lung Cancer Cells | Decreased anaphase catastrophe rates. | Statistically significant decrease (P < 0.01 and P < 0.05, respectively) | [9] |

Table 2: Phenotypic Consequences of CP110 Manipulation. This table outlines the quantitative effects of altering CP110 levels or function on key cellular processes related to cell division and ciliogenesis.

Key Experimental Protocols

The study of CP110 has relied on several key experimental techniques to elucidate its function. Detailed below are the methodologies for some of these essential protocols.

RNAi-Mediated Depletion of CP110

This protocol is used to specifically reduce the expression of CP110 in cultured cells to study the resulting phenotype.

-

Reagents:

-

siRNA targeting CP110 (and a non-targeting control siRNA)

-

Lipofectamine RNAiMAX (or similar transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium and plates

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 30-50% confluency.

-

For each well, dilute 75 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL of siRNA-lipid complex to each well.

-

Incubate cells for 24-72 hours before analysis.

-

Verify knockdown efficiency by Western blotting or qRT-PCR.

-

Immunofluorescence for CP110 Localization

This protocol is used to visualize the subcellular localization of CP110, particularly at the centrosomes.

-

Reagents:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against CP110

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

-

Procedure:

-

Rinse cells on coverslips twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Rinse three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Rinse three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-CP110 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides with mounting medium.

-

Visualize using a fluorescence microscope.

-

In Vitro CDK Phosphorylation Assay for CP110

This assay is used to determine if CP110 is a direct substrate of Cyclin-Dependent Kinases (CDKs).

-

Reagents:

-

Recombinant purified CP110 protein

-

Active CDK2/Cyclin A or CDK2/Cyclin E complex

-

Kinase buffer (containing MgCl2 and ATP)

-

[γ-³²P]ATP

-

SDS-PAGE loading buffer

-

-

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube:

-

Recombinant CP110

-

Active CDK complex

-

Kinase buffer

-

[γ-³²P]ATP

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated CP110.

-

Signaling Pathways and Visualizations

The regulation of CP110 is a complex process involving multiple signaling pathways, primarily those that control the cell cycle. Below are diagrams generated using the DOT language to visualize these relationships.

References

- 1. ODF2 Negatively Regulates CP110 Levels at the Centrioles/Basal Bodies to Control the Biogenesis of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Genome-Wide RNAi Screen to Dissect Centriole Duplication and Centrosome Maturation in Drosophila | PLOS Biology [journals.plos.org]

- 3. Centrin2 regulates CP110 removal in primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific CP110 Phosphorylation Sites Mediate Anaphase Catastrophe after CDK2 Inhibition: Evidence for Cooperation with USP33 Knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Centrosomal protein CP110 controls maturation of the mother centriole during cilia biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SCFCyclin F controls centrosome homeostasis and mitotic fidelity via CP110 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific CP110 Phosphorylation Sites Mediate Anaphase Catastrophe after CDK2 Inhibition: Evidence for Cooperation with USP33 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

MCP110: A Targeted Inhibitor of the RAS-MEK-ERK Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The RAS-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in human cancers. Constitutive activation of this cascade, often driven by mutations in RAS or BRAF genes, is a key oncogenic driver. MCP110 is a small molecule inhibitor that has been identified as a disruptor of the crucial interaction between RAS and RAF proteins, the immediate downstream effector of RAS. By preventing this protein-protein interaction, this compound effectively blocks the downstream signaling cascade through MEK and ERK, leading to the inhibition of cancer cell growth and the reversion of malignant phenotypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect at a critical juncture in the RAS-MEK-ERK pathway: the direct interaction between the RAS GTPase and the RAF kinase.[1] In its active, GTP-bound state, RAS recruits RAF to the cell membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[2][3] this compound functions by physically obstructing the binding of RAF to RAS-GTP, thereby preventing the initiation of this signaling cascade.[1] This targeted disruption has been shown to be specific, as this compound does not inhibit cells transformed with constitutively active RAF, indicating its action is upstream of RAF.[1]

The inhibitory action of this compound on the RAS-RAF interaction leads to a significant reduction in the phosphorylation and activation of ERK1/2. This has been demonstrated in a dose-dependent manner in various cell lines. The consequent downstream effects include the inhibition of anchorage-dependent and independent growth of cancer cells harboring RAS mutations, as well as the reversion of transformed cell morphology to a more normal phenotype.[1]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line(s) | Value (µM) | Reference |

| IC50 (Cell Proliferation) | Various | 10 - 15 | |

| Effective Concentration (Ras-GTP Pulldown) | NIH 3T3 | 3 - 30 | |

| Effective Concentration (p-ERK Inhibition) | NIH 3T3 | 3 - 30 |

Table 2: GI50 Values for this compound from the NCI-60 Cell Line Screen

Data for this compound from the NCI-60 screen is not publicly available under its common name. Further investigation is required to identify the compound's NSC number to retrieve this dataset.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the methods described in the primary literature.

Ras-GTP Pulldown Assay

This assay is used to measure the amount of active, GTP-bound Ras in cells following treatment with this compound.

Materials:

-

Cell lysis buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease and phosphatase inhibitors)

-

GST-Raf-RBD (Ras-binding domain of Raf fused to Glutathione S-transferase) beads

-

Wash buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA)

-

2x Laemmli sample buffer

-

Anti-Ras antibody

Procedure:

-

Culture NIH 3T3 cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control for the specified time.

-

Lyse cells on ice with cold cell lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with cold wash buffer.

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins and total cell lysates by SDS-PAGE and western blotting using an anti-Ras antibody.

Western Blotting for Phospho-ERK (p-ERK)

This method is used to determine the levels of phosphorylated (active) ERK in response to this compound treatment.

Materials:

-

Cell lysis buffer (as above)

-

Protein assay reagent (e.g., BCA)

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates as described in the Ras-GTP pulldown assay protocol.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Cell Viability Assay

Cell viability assays are performed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT or MTS assay is a commonly used colorimetric method.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising class of targeted anticancer agents that function by disrupting the critical RAS-RAF interaction. Its ability to specifically inhibit the RAS-MEK-ERK signaling cascade has been demonstrated through various in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further characterize and develop inhibitors of this key oncogenic pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to translate these promising preclinical findings into potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for MCP110 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MCP110, a potent inhibitor of the Ras-Raf interaction, in cell culture experiments. The protocols outlined below are designed to assist researchers in assessing the efficacy and mechanism of action of this compound in various cancer cell lines, particularly those with activating Ras mutations.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Ras and Raf-1, a critical step in the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Constitutive activation of the Ras/Raf/MEK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has been shown to revert Ras-dependent transformation phenotypes, inhibit the growth of tumor cells, and synergize with other anticancer agents.[5][6]

Mechanism of Action: this compound functions by blocking the interaction between activated Ras (GTP-bound) and the Ras-binding domain of Raf-1. This prevents the recruitment of Raf-1 to the cell membrane and its subsequent activation, leading to the downstream inhibition of MEK and ERK phosphorylation.[1][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Ras Mutation | Assay | Concentration (µM) | Observed Effect | Reference |

| HT1080 | Fibrosarcoma | N-Ras | Raf-1 Kinase Activity | 1, 2, 5, 10, 20 | Dose-dependent inhibition | [1] |

| A549 | Lung Carcinoma | K-Ras | Anchorage-Independent Growth | Not specified | Inhibition | [2][4] |

| PANC-1 | Pancreatic Carcinoma | K-Ras | Anchorage-Independent Growth | Not specified | Inhibition | [2][4] |

| NIH 3T3 | Murine Fibroblasts | H-Ras (V12) Transformed | Morphological Reversion | Not specified | Flat reversion | [1][2] |

| A549 | Lung Carcinoma | K-Ras | Cell Cycle | 20 | G1 phase enrichment and decreased cyclin D levels | [1][2][4] |

| NIH 3T3 | Murine Fibroblasts | K-Ras(G12V) Transformed | Proliferation | 10 | Synergistic inhibition with paclitaxel | [5] |

| SW620 | Colon Carcinoma | K-Ras | Tumor Growth (in vivo) | Not specified | Inhibition and synergy with paclitaxel | [5][6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound targets the Ras-Raf interaction, a critical node in the MAPK signaling pathway. The diagram below illustrates the point of inhibition.

Experimental Workflow: Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a human cancer cell line with a known activating mutation in a Ras gene (e.g., A549, SW620, HT1080, PANC-1).

-

Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays) and allow them to adhere and reach 70-80% confluency.

-

Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (a typical starting range is 0.1 to 50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and an untreated control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

-

Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis for ERK Phosphorylation

This protocol assesses the effect of this compound on the MAPK pathway.

-

Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 1-4 hours) to observe changes in signaling. In some cell lines, serum starvation overnight may be necessary to reduce basal p-ERK levels.